5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the triazole ring, along with the chlorophenyl and phenylpropyl groups, imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, an appropriate azide and alkyne precursor are selected to form the 1,2,3-triazole core.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with an amine.
Attachment of the Phenylpropyl Group: The phenylpropyl group is typically introduced via an alkylation reaction, where a phenylpropyl halide reacts with the triazole derivative.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, potentially leading to the formation of amine or hydroxy derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions would result in derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, 5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the chlorophenyl and phenylpropyl groups suggests that it could interact with various biological receptors, potentially leading to the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of physical and chemical properties, making it useful in various industrial applications.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, while the chlorophenyl and phenylpropyl groups can enhance binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide: Lacks the phenylpropyl group, which may affect its biological activity and binding properties.
N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the chlorophenyl group, which may reduce its binding affinity and specificity.
5-[(4-methylphenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide: The methyl group instead of chlorine may alter its chemical reactivity and biological activity.
Uniqueness
The uniqueness of 5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide lies in its combination of the triazole ring with both chlorophenyl and phenylpropyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-(4-chloroanilino)-N-(3-phenylpropyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-14-8-10-15(11-9-14)21-17-16(22-24-23-17)18(25)20-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,20,25)(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGRQJCSPMEAQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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